ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with the molecular formula C19H24O5. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl vanillin and 3-methyl-2-butenyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: Ethyl vanillin is first alkylated with 3-methyl-2-butenyl bromide to form the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one: Similar structure but lacks the propanoate group.
4-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one: Similar structure but lacks the ethyl group.
3-benzyl-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one: Similar structure but has a benzyl group instead of an ethyl group
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C20H24O5/c1-5-23-19(21)9-8-17-14(4)16-7-6-15(24-11-10-13(2)3)12-18(16)25-20(17)22/h6-7,10,12H,5,8-9,11H2,1-4H3 |
InChI Key |
IGAHODXMYTWMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC=C(C)C)OC1=O)C |
Origin of Product |
United States |
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